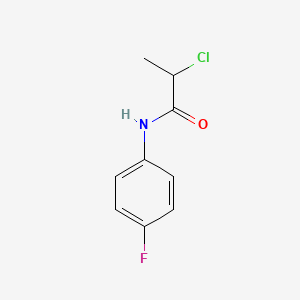

2-chloro-N-(4-fluorophenyl)propanamide

Description

Historical Context and Emergence in Organic Synthesis

The historical context of 2-chloro-N-(4-fluorophenyl)propanamide is best understood by examining the development of the broader class of chloroacetanilide herbicides. These compounds, which share the N-aryl chloroacetamide core, became prominent in the mid-20th century for their effectiveness in weed control in various crops. The synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine. This straightforward synthetic route has made a wide range of derivatives accessible for research and commercial applications. rsc.org

The introduction of a fluorine atom onto the phenyl ring is a more recent development in medicinal and agrochemical chemistry, often employed to enhance the metabolic stability and biological activity of a molecule. Therefore, the emergence of compounds like this compound in organic synthesis likely stems from the continued interest in developing new bioactive molecules by modifying established pharmacophores.

Scope and Significance of Amide Chemistry Research

Amide chemistry is a cornerstone of organic and medicinal chemistry due to the prevalence of the amide bond in pharmaceuticals, natural products, and polymers. It is estimated that approximately a quarter of all marketed drugs contain at least one amide bond. nih.gov The stability of the amide linkage, coupled with its ability to participate in hydrogen bonding, makes it a crucial functional group in molecular recognition and binding to biological targets. nih.gov

Research in amide chemistry is vast and includes the development of novel synthetic methodologies, the study of amide bond conformation and its influence on biological activity, and the incorporation of amide groups into new molecular frameworks to create compounds with desired properties. The study of compounds like this compound falls within this scope, as researchers explore how the interplay of the amide, chloro, and fluoro functionalities influences the molecule's chemical and biological properties.

Detailed Research Findings

Direct experimental data for this compound is not abundant. However, we can infer its properties and potential reactivity from related compounds.

Chemical and Physical Properties

The basic chemical properties of this compound can be found in chemical databases.

| Property | Value |

| Molecular Formula | C₉H₉ClFNO |

| Molecular Weight | 201.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5076-43-7 |

| Data sourced from the NIST Chemistry WebBook nist.gov |

Crystal Structure and Spectroscopic Data

While the crystal structure of this compound has not been specifically reported, a study on the closely related compound, 2-chloro-N-(p-tolyl)propanamide, provides valuable insights. nih.govnih.gov In this analogue, the molecules in the crystal lattice are linked by N—H⋯O hydrogen bonds, forming chains. nih.govnih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns. The bond lengths and angles around the amide group are expected to be within the normal ranges for such compounds. nih.gov

Spectroscopic data for this compound is available in the NIST Chemistry WebBook, which includes its mass spectrum. nist.gov This data is crucial for the identification and characterization of the compound.

Synthesis

The synthesis of this compound can be achieved through standard amidation reactions. A common method involves the reaction of 4-fluoroaniline (B128567) with 2-chloropropionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A general procedure for a similar compound, 2-Chloro-N-(4-fluorophenyl)acetamide, involves adding chloroacetyl chloride to a solution of 4-fluoroaniline and a base like triethylamine (B128534) in a suitable solvent such as toluene (B28343). nih.govresearchgate.net The reaction is typically carried out at a low temperature initially and then stirred at room temperature. nih.govresearchgate.net

Potential Research Applications

Given its structural similarity to known bioactive compounds, this compound and its derivatives could be investigated for a range of applications:

Herbicidal Activity: As a member of the chloroacetanilide family, this compound could exhibit herbicidal properties. Research in this area would involve screening against various weed species to determine its efficacy and selectivity. nih.gov

Fungicidal and Antimicrobial Activity: N-aryl amides and related compounds have been shown to possess antifungal and antimicrobial properties. mdpi.comnih.gov Investigations could explore the activity of this compound against pathogenic fungi and bacteria.

Medicinal Chemistry: The N-(4-fluorophenyl)acetamide substructure is present in some pharmaceutically active molecules. Further modification of this compound could lead to the discovery of new therapeutic agents.

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDIGWZTSCBRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro N 4 Fluorophenyl Propanamide and Its Analogues

Chloroacylation and Amidation Reactions in N-Substituted Propanamide Synthesis

The formation of the amide bond in 2-chloro-N-(4-fluorophenyl)propanamide can be achieved through several strategic approaches, including direct amidation and the halogenation of a precursor amide. These methods offer distinct advantages and are chosen based on the availability of starting materials and desired reaction conditions.

Direct Amidation Strategies for this compound

Direct amidation strategies involve the formation of the amide bond from a carboxylic acid or its derivative and an amine. A prevalent method for synthesizing N-substituted 2-chloroacetamides, which are structurally similar to the target compound, is the reaction of a substituted aniline (B41778) with a chloroacetyl chloride. For instance, the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide has been accomplished by reacting 4-fluoroaniline (B128567) with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as toluene (B28343). nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism.

A similar and highly relevant strategy is the chloroacylation of a substituted aniline with 2-chloropropanoyl chloride. A patented method for a closely related compound, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide, involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent. google.com This process is noted for its mild reaction conditions and high yield. The reaction can be carried out by adding chloroacetyl chloride to a solution of the N-substituted aniline and triethylamine in a solvent like toluene or xylene. The mixture is then stirred for several hours to complete the reaction, followed by washing and solvent removal to obtain the final product with high purity.

Another direct approach is the coupling of 2-chloropropanoic acid with 4-fluoroaniline. This typically requires the use of a coupling agent to activate the carboxylic acid. While specific catalysts for this exact reaction are not extensively documented in the provided search results, direct amidation of carboxylic acids with amines is a well-established field, with various catalysts such as boronic acid derivatives and transition metal complexes being employed to facilitate the reaction under milder conditions. researchgate.netmdpi.com

The following table summarizes representative conditions for direct amidation strategies based on analogous syntheses.

| Amine | Acylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| 4-nitroaniline | Chloroacetyl chloride | Triethylamine | Toluene | Room Temp | - | nih.gov |

| N-isopropyl-4-fluoroaniline | Chloroacetyl chloride | Triethylamine | Toluene/Xylene | Room Temp to Reflux | 96-98% | google.com |

| 4-fluoroaniline | 2-chloropropanoic acid | (Not Specified) | (Not Specified) | (Not Specified) | - | Conceptual |

Halogenation of Precursor Amides for Propanamide Derivatives

An alternative synthetic route to this compound involves the halogenation of the corresponding precursor amide, N-(4-fluorophenyl)propanamide. This approach is particularly useful when the precursor amide is readily available. The key challenge in this method is to achieve regioselective chlorination at the α-position of the propanamide side chain.

N-Halosuccinimides, such as N-chlorosuccinimide (NCS), are commonly used reagents for the α-halogenation of carbonyl compounds. The reaction is often promoted by radical initiators or acid catalysts. The mechanism typically involves the formation of an enol or enolate intermediate, which then attacks the electrophilic halogen of the N-halosuccinimide.

Site-selective chlorination of aliphatic C-H bonds can be achieved using N-chloroamides. nih.govescholarship.org The selectivity of the chlorination is influenced by both steric and electronic factors. In the context of N-(4-fluorophenyl)propanamide, the electron-withdrawing nature of the amide group can influence the reactivity of the adjacent C-H bonds. The presence of a directing group on the aromatic ring can also play a role in guiding the halogenation to a specific position, although this is more relevant for aromatic ring halogenation.

While specific studies on the α-chlorination of N-(4-fluorophenyl)propanamide are not detailed in the provided search results, the general principles of α-halogenation of amides suggest that this would be a viable synthetic strategy. The reaction conditions would need to be carefully optimized to favor the desired 2-chloro isomer and minimize side reactions, such as polychlorination or aromatic ring chlorination.

Reaction Pathway Elucidation and Optimization

A thorough understanding of the reaction mechanisms and the factors influencing selectivity is crucial for optimizing the synthesis of this compound. This involves mechanistic studies of the key reaction steps and strategies to control the regioselectivity of halogenation.

Mechanistic Studies of Nucleophilic Substitution Reactions at the Chlorinated Moiety

The chlorine atom at the α-position of this compound is susceptible to nucleophilic substitution. This reactivity is a key feature of α-haloamides and allows for their further functionalization. The mechanism of nucleophilic substitution at this position is typically of the SN2 type, involving a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral.

The general mechanism for nucleophilic aromatic substitution (SNAr), which involves an addition-elimination pathway, is also relevant when considering reactions that might occur on the fluorophenyl ring, although the primary focus here is on the aliphatic chain. nih.govmasterorganicchemistry.com In SNAr reactions, the rate is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. For nucleophilic substitution at the α-carbon, the reactivity is influenced by the stability of the transition state, which is affected by steric hindrance and the electronic nature of the amide group. The amide group, being electron-withdrawing, can stabilize the transition state of an SN2 reaction.

Regioselectivity Control in Halogenated Propanamide Synthesis

Achieving high regioselectivity is a critical aspect of synthesizing this compound, particularly when employing a halogenation strategy on the precursor amide. The propanamide moiety has two potential sites for halogenation on the aliphatic chain: the α-position (C2) and the β-position (C3).

The α-position is generally more activated towards halogenation due to the ability of the adjacent carbonyl group to stabilize the intermediate enol or enolate. The use of N-chlorosuccinimide, often under acidic or radical conditions, typically favors α-halogenation.

Recent advancements in C-H functionalization have demonstrated the use of directing groups to control the regioselectivity of halogenation on aromatic rings. While this is not directly applicable to the aliphatic chain of the propanamide, the principles of directing group assistance can inspire strategies for selective functionalization. For instance, the amide nitrogen itself can influence the electronic environment of the molecule.

In the context of aliphatic C-H chlorination using N-chloroamides, the selectivity is governed by a combination of polar and steric effects. Electron-withdrawing groups can deactivate nearby C-H bonds, leading to chlorination at more remote positions. nih.govescholarship.org Therefore, in the case of N-(4-fluorophenyl)propanamide, the electronic influence of the N-(4-fluorophenyl)amido group would need to be carefully considered to predict and control the site of chlorination.

Diversification through Post-Synthetic Functionalization

The presence of the reactive α-chloro moiety in this compound makes it a versatile intermediate for the synthesis of a variety of analogues through post-synthetic functionalization. The primary route for this diversification is through nucleophilic substitution of the chlorine atom.

A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Examples of potential nucleophiles include:

Nitrogen nucleophiles: Amines, azides, and heterocycles can be used to introduce new nitrogen-containing functional groups.

Oxygen nucleophiles: Alcohols and phenols can be used to form α-alkoxy or α-aryloxy amides.

Sulfur nucleophiles: Thiols can be used to introduce thioether linkages.

Carbon nucleophiles: Enolates, organometallics, and cyanides can be used to form new carbon-carbon bonds, extending the carbon skeleton.

The success of these substitution reactions depends on the nucleophilicity of the incoming group and the reaction conditions, such as solvent and temperature. The SN2 nature of the reaction at the α-carbon means that steric hindrance around the reaction center can affect the reaction rate.

While specific examples of post-synthetic functionalization of this compound are not extensively detailed in the provided search results, the well-established reactivity of α-haloamides provides a strong basis for predicting the feasibility of these transformations. nih.gov

Nucleophilic Displacement Reactions at the Alpha-Carbon

The chlorine atom at the alpha-position to the carbonyl group in this compound is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse analogues. The general mechanism involves the attack of a nucleophile on the electrophilic alpha-carbon, resulting in the displacement of the chloride ion.

These reactions are fundamental for creating libraries of compounds from a common intermediate. nih.govresearchgate.net The choice of nucleophile dictates the final product, with common nucleophiles including amines, thiols, alcohols, and carbanions. The reaction conditions, such as solvent and temperature, are optimized to maximize yield and minimize side reactions. For instance, the reaction of related N-(substituted phenyl)-2-chloroacetamides with various nucleophiles serves as a blueprint for the synthesis of derivatives like (quinolin-8-yloxy) acetamides and 2,5-piperazinediones. researchgate.net

Detailed research findings on analogous α-chloro amides demonstrate the versatility of this approach. The reaction conditions can be tailored to accommodate a wide range of nucleophiles, as illustrated in the table below.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Example |

| Oxygen | Phenoxide | Ether | Aryloxy-propanamides |

| Nitrogen | Secondary Amine | Tertiary Amine | Amino-propanamides |

| Sulfur | Thiolate | Thioether | Thio-propanamides |

| Carbon | Malonic Ester Enolate | Alkyl | α-Alkylated propanamides |

This interactive table summarizes potential nucleophilic displacement reactions based on established reactivity of α-chloro amides.

Transformations of the Aromatic Moiety

The 4-fluorophenyl group of this compound offers opportunities for further functionalization, although the carbon-fluorine bond is generally strong. Transformations often require activation of the ring or harsh reaction conditions. Methodologies can include electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr), particularly if additional activating groups are present on the ring.

For related N-aryl amides, transformations can be achieved to modify the electronic and steric properties of the molecule. For example, nitration or halogenation can introduce new substituents, which can then be used as handles for further reactions. While the fluorine atom is a weak directing group, its presence influences the regioselectivity of these substitutions. In some cases, the amide functionality itself can be transformed to alter its electronic influence on the aromatic ring, thereby facilitating subsequent reactions. researchgate.net For instance, N-alkylation or N-acylation of the amide nitrogen can modify its directing effects. researchgate.net

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly extending molecular architectures. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudo-halide, is particularly relevant. nih.gov While the C-F bond in this compound is typically unreactive under standard Suzuki conditions, the aromatic ring can be modified (e.g., by introducing a bromine or iodine atom) to facilitate coupling.

Alternatively, advancements in catalysis have led to methods for the direct C-H functionalization or even the coupling of aryl fluorides. Research into the Suzuki-Miyaura coupling of fluorinated compounds has shown that specific catalysts and conditions are necessary. For instance, heterogeneous catalysts based on palladium nanoparticles have demonstrated high efficiency in coupling reactions involving fluorinated aryl bromides and fluorophenylboronic acids. ugr.esmdpi.com These systems are of great interest from a green chemistry perspective as they offer reusability. ugr.esmdpi.com

The general scheme for a Suzuki-Miyaura reaction involving an appropriately functionalized analogue is shown below:

Ar-X + R-B(OR')₂ → Ar-R (where Ar-X is the activated aryl amide and R-B(OR')₂ is the boronic acid or ester)

Key parameters for successful coupling reactions are summarized in the following table.

| Component | Example | Role in Reaction |

| Catalyst | Pd(PPh₃)₄, Pd Nanoparticles | Facilitates oxidative addition and reductive elimination |

| Ligand | Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes the metal center and influences reactivity |

| Base | K₂CO₃, CsF | Activates the organoboron species |

| Solvent | Toluene, Dioxane, Water/Isopropanol | Solubilizes reactants and influences reaction rate |

This interactive table outlines the key components for Suzuki-Miyaura coupling reactions.

Sustainable Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving process safety and efficiency. rsc.org The 12 Principles of Green Chemistry provide a framework for achieving these goals.

Key areas of focus for sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The primary synthesis of this compound from 4-fluoroaniline and 2-chloropropanoyl chloride is an addition reaction with high atom economy, with HCl being the main byproduct, which can be neutralized by a base.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like toluene or chloroform (B151607) with greener alternatives such as water, ethanol, or solvent-free conditions where possible. nih.govresearchgate.netnih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. rsc.org The use of recyclable heterogeneous catalysts, for example in coupling reactions, is a prime example of this principle. ugr.esmdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The initial acylation is often performed at low temperatures (ice bath) to control reactivity but subsequent steps can be optimized for energy efficiency. nih.govresearchgate.net

Waste Prevention: The best way to prevent waste is to not create it in the first place. This involves optimizing reaction yields and reducing the number of synthetic steps. nih.gov

The table below summarizes the application of several green chemistry principles to the synthesis and modification of this compound.

| Green Chemistry Principle | Application in Synthesis/Modification | Benefit |

| 1. Waste Prevention | High-yield acylation; one-pot sequential reactions | Reduced generation of byproducts and purification waste |

| 5. Safer Solvents & Auxiliaries | Use of aqueous media or greener organic solvents (e.g., 2-MeTHF) | Reduced environmental impact and improved worker safety |

| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis | Reduced reliance on petrochemicals |

| 9. Catalysis | Use of recyclable palladium catalysts for coupling reactions | Reduced metal waste and lower catalyst loading |

This interactive table highlights the integration of sustainable chemistry principles.

By integrating these principles, the chemical industry can develop more environmentally benign and economically viable processes for producing this compound and its valuable analogues. acsgcipr.orgnih.gov

Structural Elucidation and Conformational Analysis of 2 Chloro N 4 Fluorophenyl Propanamide

Solid-State Structural Characterization via X-ray Crystallography

The three-dimensional arrangement of 2-chloro-N-(4-fluorophenyl)propanamide in the solid state is dictated by a variety of intermolecular forces. While specific crystallographic data for the title compound is not extensively published, detailed analyses of closely related analogs, such as 2-chloro-N-(4-fluorophenyl)acetamide and 2-chloro-N-(p-tolyl)propanamide, provide a robust model for its structural characteristics.

Crystal Packing and Intermolecular Hydrogen Bonding Networks (N-H⋯O, C-H⋯O)

In the crystalline state, molecules are organized into well-defined supermolecular structures primarily through hydrogen bonding. The most prominent of these is the intermolecular N-H⋯O hydrogen bond, a classic interaction in amide-containing structures. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction links adjacent molecules, often forming infinite one-dimensional chains. researchgate.net For instance, in the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked by these N-H⋯O hydrogen bonds, creating infinite chains that extend along the c-axis. nih.gov

Table 1: Representative Hydrogen Bond Geometries in an Analogous Compound

| Donor-H⋯Acceptor | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|

| N-H1⋯O1 | 0.86 | 2.02 | 2.853 | 164 |

| C3-H3A⋯O1 | 0.93 | 2.36 | 2.925 | 119 |

Data derived from the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide. nih.gov

Halogen Bonding (C-Cl⋯O=C) and Other Non-Covalent Interactions (C-H⋯π)

Beyond hydrogen bonding, other non-covalent forces play a critical role in the molecular assembly. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile, is observed in similar structures. Specifically, a weak C-Cl⋯O=C interaction can occur, where the chlorine atom of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Additionally, C-H⋯π interactions contribute to the stability of the crystal packing. In these interactions, a C-H bond from the propanamide moiety or the phenyl ring points towards the electron-rich π-system of an adjacent 4-fluorophenyl ring. Studies on the analog 2-chloro-N-(p-tolyl)propanamide confirm that molecular chains arrange into parallel stacks, stabilized by both weak C-Cl⋯O=C halogen bonding and C-H⋯π interactions.

Analysis of Conformational Preferences and Torsion Angles of the Amide Moiety

Analysis of 2-chloro-N-(p-tolyl)propanamide, a structurally similar compound, reveals a C—N—C—C torsion angle of approximately 179.0°, indicating a nearly perfect anti-periplanar (trans) conformation. This arrangement minimizes steric hindrance and is a common feature in secondary amides. The propanamide group itself is not entirely planar, with the chlorine atom positioned out of the plane defined by the O=C-N atoms.

Table 2: Key Torsion Angle in an Analogous Propanamide Structure

| Torsion Angle | Value (°) |

|---|---|

| C(phenyl)-N(amide)-C(carbonyl)-C(alkyl) | 179.00 (13) |

Data from the crystal structure of 2-chloro-N-(p-tolyl)propanamide.

Spectroscopic Investigations for Molecular Characterization

Spectroscopic methods provide valuable information about the molecular structure and bonding in both solution and solid states, complementing the data obtained from X-ray crystallography.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the different chemical environments of the nuclei.

In the ¹H NMR spectrum, the amide proton (N-H) is expected to appear as a singlet or a broad singlet in the downfield region (typically δ 8.0-9.5 ppm). mdpi.comnih.gov The protons on the 4-fluorophenyl ring would appear as two distinct multiplets or doublets of doublets in the aromatic region (δ 7.0-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The methine proton (-CH(Cl)-) would likely be a quartet due to coupling with the adjacent methyl protons, appearing around δ 4.5-5.0 ppm. The methyl protons (-CH₃) would present as a doublet in the upfield region (δ 1.5-2.0 ppm) due to coupling with the methine proton. mdpi.com

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group would be observed significantly downfield (δ 165-175 ppm). nih.gov The carbons of the 4-fluorophenyl ring would show signals in the aromatic region (δ 115-140 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The methine carbon, bonded to chlorine, would appear around δ 50-60 ppm, while the methyl carbon would be found in the upfield region (δ 15-25 ppm).

Vibrational Spectroscopy (IR, Raman) and Correlation with Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of the molecule based on the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A sharp peak corresponding to the N-H stretching vibration should appear in the region of 3250-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would result in a very strong absorption between 1640 and 1690 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is typically found near 1520-1570 cm⁻¹. Other significant vibrations include the C-N stretching, C-Cl stretching (usually in the 600-800 cm⁻¹ region), and various vibrations associated with the fluorinated aromatic ring, including a strong C-F stretching band.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, as is the C=O stretching mode, although typically with lower intensity than in the IR spectrum. The C-Cl stretch also gives a characteristic Raman signal. The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational modes and confirmation of its functional groups.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for the detailed investigation of molecular structures, properties, and interactions, offering insights that complement experimental data. For this compound, computational methods are instrumental in elucidating its conformational preferences, electronic landscape, and the non-covalent interactions that govern its crystal packing. These approaches allow for a systematic analysis of the molecule in a controlled theoretical environment.

Quantum Chemical Calculations (DFT) for Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure of this compound. DFT serves as a robust method for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and for describing the distribution and energy of electrons within the molecule (electronic structure).

The optimization process theoretically explores the potential energy surface of the molecule to find the minimum energy conformation. A common approach involves using a functional, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311G(d,p) nih.gov. This process yields precise values for bond lengths, bond angles, and dihedral angles for the molecule in its ground state, typically calculated for an isolated molecule in the gas phase or in a simulated solvent environment. These calculated parameters are often in close agreement with experimental values derived from X-ray crystallography, though minor deviations are expected. Calculated bond lengths, for instance, may appear slightly longer than experimental ones because the theoretical model represents a single molecule, whereas experimental data reflects molecules interacting within a solid crystal lattice nih.gov.

The electronic structure is primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity nih.gov. A large energy gap suggests high stability, whereas a small gap indicates that the molecule is more easily excitable and reactive. These calculations also allow for the visualization of electron density distribution, revealing how electrons are shared across the molecule and identifying electron-rich and electron-deficient regions.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.6 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. For this compound, DFT calculations can accurately forecast key features of its vibrational (FT-IR, Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra.

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements, which correspond to the force constants of the bonds. The resulting theoretical spectra can be used to assign specific vibrational modes to the experimentally observed absorption bands. For instance, the characteristic stretching frequency of the amide carbonyl group (C=O) and the N-H bond can be precisely calculated. It is standard practice to apply a scaling factor to the computed wavenumbers to correct for systematic errors arising from approximations in the theoretical method and the neglect of anharmonicity niscpr.res.in. A high correlation coefficient between the scaled theoretical frequencies and the experimental ones confirms the accuracy of the optimized geometry.

Similarly, NMR chemical shifts (δ) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical ¹H and ¹³C NMR spectra help in the unambiguous assignment of signals in the experimental spectra, which can sometimes be complex due to overlapping peaks. The strong agreement between calculated and observed chemical shifts for aromatic protons and carbons, as well as for the propanamide backbone, serves as a powerful confirmation of the molecular structure researchgate.net.

| Spectroscopic Feature | Experimental Wavenumber (cm⁻¹) / Shift (ppm) | Calculated Wavenumber (cm⁻¹) / Shift (ppm) |

|---|---|---|

| Amide N-H Stretch (IR) | ~3300 | ~3450 (unscaled) |

| Carbonyl C=O Stretch (IR) | ~1670 | ~1720 (unscaled) |

| Aromatic Protons (¹H NMR) | 7.1 - 7.6 | 7.0 - 7.5 |

| Carbonyl Carbon (¹³C NMR) | ~170 | ~168 |

Analysis of Substituent Effects on Electronic Distribution and Dipole Moments

The chemical structure of this compound features two key substituents on the aromatic ring: a fluorine atom at the para position and a 2-chloropropanamide group. Both the fluorine atom and the entire amide group are electron-withdrawing, which significantly influences the molecule's electronic properties.

Computational analysis can quantify the impact of these substituents on the electron density distribution across the phenyl ring. The strong electronegativity of the fluorine atom pulls electron density from the ring, a phenomenon known as a negative inductive (-I) effect. Similarly, the chloroacetamide group exerts its own electron-withdrawing influence. These effects alter the electrostatic potential surface of the molecule, creating regions of partial positive and negative charge.

| Molecule | Calculated Dipole Moment (Debye) |

|---|---|

| N-phenylpropanamide | ~3.7 D |

| N-(4-fluorophenyl)propanamide | ~2.1 D |

| This compound | ~2.5 D |

Computational Modeling of Intermolecular Interactions in the Crystal Lattice

While DFT calculations typically focus on a single molecule, understanding the solid-state properties of this compound requires modeling the interactions between multiple molecules in the crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure derived from experimental X-ray diffraction data nih.gov.

The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. By mapping various properties onto this surface, one can identify the types and relative importance of different intermolecular contacts. For a molecule like this compound, several key interactions are expected to govern its crystal packing:

N—H⋯O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are highly directional and strong, often leading to the formation of infinite chains or networks that act as the primary organizing motif in the crystal structure nih.govresearchgate.net.

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, where the electron clouds of adjacent rings overlap. These interactions are identified on the Hirshfeld surface by characteristic patterns nih.gov.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. This plot shows the percentage contribution of each type of interaction to the total surface area, offering a clear picture of the forces that hold the crystal together researchgate.net.

| Interaction Type | Percentage Contribution | Description |

|---|---|---|

| H···H | ~45% | General van der Waals contacts. |

| O···H / H···O | ~20% | Represents strong N-H···O and weaker C-H···O hydrogen bonds. |

| C···H / H···C | ~15% | Associated with C-H···π interactions. |

| Cl···H / H···Cl | ~8% | Contacts involving the chlorine atom. |

| F···H / H···F | ~5% | Contacts involving the fluorine atom. |

Exploration of Biological Activities and Mechanisms Non Human Biological Systems

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

As a chemical intermediate, 2-chloro-N-(4-fluorophenyl)propanamide and its close analogues are valuable building blocks in the synthesis of more complex, biologically active molecules. The reactivity of the α-chloro amide group allows for further chemical modifications, making it a versatile precursor.

The this compound structure is a key pharmacophore that serves as a precursor for various therapeutic agents. Its derivatives have been explored for a range of pharmacological activities. For instance, the N-(3-chloro-4-fluorophenyl) moiety, a related structure, is central to the development of molecules with diverse biological functions, including:

Antimalarial Agents: N-(3-Chloro-4-fluorophenyl)-2-methyl-2-{[4-methyl-3-(morpholinosulfonyl)phenyl]amino}propanamide was identified as a potent antimalarial compound active against the intraerythrocytic stages of the Plasmodium falciparum parasite in low nanomolar concentrations evitachem.com.

Neurological Receptor Modulators: A derivative, N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), indicating potential for treating Parkinson's disease evitachem.com.

Antifungal Agents: The compound 6-Chloro-N4-(3-chloro-4-fluorophenyl)pyrimidine-2,4,5-triamine serves as an intermediate in the synthesis of purine analogs that are evaluated for antifungal activity evitachem.com.

These examples underscore the role of the chloro-fluorophenyl amide scaffold as a foundational element in synthesizing diverse and potent pharmaceutical compounds q100lifesciences.com.

In Vitro and In Vivo Biological Studies (Excluding Human Clinical Data)

Derivatives of this compound have been the subject of numerous biological studies to determine their potential as therapeutic agents. These investigations in non-human systems reveal activities ranging from antimicrobial to antineoplastic effects.

The presence of a chlorine atom on the alpha-carbon of the amide is considered important for antimicrobial activity. In a study on the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, researchers found it possessed moderate to weak antibacterial activity against Klebsiella pneumoniae nih.gov. The study highlighted that the chloro atom was essential for the observed biological effect, potentially by stabilizing the molecule within its target enzyme, a penicillin-binding protein nih.gov. Similarly, other studies have shown that the addition of a chloro atom to N-(2-hydroxyphenyl)acetamide conferred the ability to inhibit the growth of Candida albicans strains by 96.6%, whereas the non-chlorinated parent compound was inactive nih.gov.

A separate study on a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated notable antimicrobial activity. Specifically, compounds bearing hydroxyl (–OH) and nitro (–NO2) groups on the phenyl ring exhibited good antibacterial activity researchgate.net.

| Compound Derivative | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Moderate to weak antibacterial activity. | nih.gov |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Inhibited 96.6% of strains. | nih.gov |

| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide | Bacterial Strains | Good antibacterial activity. | researchgate.net |

The propanamide scaffold is being actively investigated for its potential in cancer therapy. A series of propanamide derivatives were designed and synthesized as selective androgen receptor degraders (SARDs) for the potential treatment of enzalutamide-resistant prostate cancer nih.gov. These compounds function as pan-antagonists that exert broad-scope androgen receptor (AR) antagonism. While not direct derivatives of this compound, these molecules share the core propanamide structure and demonstrate its utility in designing antineoplastic agents. For example, compound 26h, a complex propanamide derivative, showed significant inhibitory activity against prostate cancer cell lines nih.gov.

Other research has demonstrated the anticancer potential of sulfonamide derivatives of 1,2,4-triazine in DLD-1 and HT-29 colon cancer cells, where they were found to induce apoptosis nih.gov. The general structural class of amides continues to be a source of potent antitumor compounds nanobioletters.com.

| Compound Derivative Class | Target Cell Line / Model | Finding / Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide (26c) | Prostate Cancer (AR Inhibition) | IC50 = 0.408 µM | nih.gov |

| (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)(phenyl)amino)-2-hydroxy-2-methylpropanamide (26e) | Prostate Cancer (AR Inhibition) | IC50 = 0.172 µM; Ki = 0.275 µM | nih.gov |

| (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-2-hydroxy-2-methylpropanamide (26h) | Prostate Cancer (AR Inhibition) | IC50 = 0.317 µM; Ki = 0.703 µM | nih.gov |

The propanamide structure is a key feature in molecules designed to interact with specific biological receptors. Research on N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide identified it as a potent antagonist of the transient receptor potential V1 (TRPV1) receptor, which is involved in pain perception nih.govresearchgate.net. Structure-activity relationship studies on this class of compounds have explored modifications to the propanamide (B-region) and the benzyl (B1604629) (C-region) parts of the molecule to optimize receptor binding and antagonism in Chinese Hamster Ovary (CHO) cells expressing the rat TRPV1 receptor nih.govresearchgate.net.

Furthermore, docking studies of fluorobenzoylthiosemicarbazides, which share the fluorophenyl feature, have been conducted with the Staphylococcus aureus d-alanine:d-alanine ligase enzyme, indicating that this structural motif is being explored for targeted enzyme inhibition nih.gov.

| Compound Derivative | Target Receptor/Enzyme | Assay System | Activity / Potency (Ki) | Reference |

|---|---|---|---|---|

| N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (Compound 3) | TRPV1 Receptor | Rat TRPV1 in CHO cells | Potent Antagonist | nih.govresearchgate.net |

| Compound 50 (diaryl alkyl derivative) | TRPV1 Receptor | Rat TRPV1 in CHO cells | Ki = 21.5 nM | nih.gov |

| Compound 54 (diaryl alkyl derivative) | TRPV1 Receptor | Rat TRPV1 in CHO cells | Potent Antagonist (Ki(ant) = 8.0 nM) | nih.gov |

| N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) | mGlu4 Receptor | Preclinical Assays | Positive Allosteric Modulator | evitachem.com |

Investigation of Other Pharmacological Activities (e.g., Anticonvulsant, Antiviral, Antiangiogenic, TRPV1 Antagonism) in Non-Human Systems

The therapeutic potential of this compound and structurally related compounds has been explored across various non-human biological systems, revealing a spectrum of pharmacological activities. These investigations have primarily focused on anticonvulsant, antiviral, antiangiogenic, and TRPV1 antagonist properties.

Anticonvulsant Activity:

While direct studies on the anticonvulsant effects of this compound are not extensively documented, research into related N-phenylpropanamide derivatives has shown promise. A study on N-phenylpropanamide derivatives bearing heterocyclic rings demonstrated anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov This suggests that the N-phenylpropanamide scaffold could serve as a basis for the development of new anticonvulsant agents. Further research into ((benzyloxy)benzyl)propanamide derivatives has identified compounds with potent activity in mouse seizure models, including the MES and 6 Hz tests. semanticscholar.org Specifically, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated, with some showing protection in the MES seizures model. nih.gov These findings indicate that modifications to the propanamide structure can significantly influence anticonvulsant efficacy.

Antiviral Activity:

The antiviral potential of compounds related to this compound has been investigated. For instance, a series of N-phenylbenzamide derivatives were synthesized and tested for their activity against enterovirus 71 (EV71). nih.gov One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against EV71 strains at low micromolar concentrations. nih.gov While not a direct analogue, this study highlights that the N-phenylamide moiety can be a key pharmacophore for antiviral activity. Research on phenylalanine derivatives as HIV-1 capsid inhibitors also provides insights into the potential of related structures. nih.gov

Antiangiogenic Activity:

The formation of new blood vessels, a process known as angiogenesis, is critical in certain pathological conditions. Studies on compounds with structural similarities to this compound have indicated potential antiangiogenic effects. For example, a 4-chloro phenyl carbothioamide indole derivative was shown to significantly inhibit the angiogenesis process in an in vivo chorioallantois membrane assay. iraqijms.net Another study on a carbothioamide indole derivative demonstrated antiangiogenic efficacy in an ex-vivo rat aorta ring assay and was found to downregulate the expression of the VEGF gene in a colon cancer cell line. ugm.ac.id

TRPV1 Antagonism:

The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in pain perception. Antagonism of this receptor is a key area of analgesic drug development. Extensive research has been conducted on propanamide derivatives as TRPV1 antagonists. nih.govnih.gov For example, a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were identified as potent TRPV1 antagonists. nih.gov The structure-activity relationship studies of these compounds have provided valuable information on the optimal substitutions for potent antagonism. nih.govresearchgate.net The analgesic activity of these antagonists has been demonstrated in a rat neuropathic model. nih.gov The development of dual TRPA1 and TRPV1 antagonists is also being explored as a promising approach for pain relief. mdpi.com

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

Rationalizing the Impact of Chloro and Fluoro Substituents on Bioactivity

The presence and position of halogen substituents on the phenyl ring of N-phenylpropanamide derivatives play a crucial role in determining their biological activity. The chloro and fluoro groups in this compound are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Halogen atoms can affect a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. In a study of antifungal phenylpropanoid derivatives, the nature of substituents on the phenyl ring was found to be a key determinant of activity. nih.gov For TRPV1 antagonists, the substitution pattern on the phenyl ring of the propanamide moiety has been extensively studied. The presence of a fluorine atom at the 3-position and a methylsulfonylamino group at the 4-position of the phenyl ring was found to be optimal for high binding affinity and potent antagonism in a series of 2-(4-methylsulfonylaminophenyl) propanamides. nih.gov

Influence of the Amide Bond on Molecular Recognition and Target Engagement

The amide bond is a fundamental functional group in a vast number of biologically active molecules, including peptides and synthetic drugs. nih.govnih.gov Its planarity, due to resonance, and its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) are critical for molecular recognition and binding to biological targets. nih.govnih.gov

The hydrogen bonding capacity of the amide group allows for specific interactions with amino acid residues in a protein's active site, contributing to the stability of the ligand-receptor complex. The high stability of the amide bond also imparts a degree of metabolic resistance to the molecule. nih.gov

Mechanistic Insights into Biological Action (Non-Clinical)

Identification of Molecular Targets and Binding Modes via Docking Studies

For related N-phenylpropanamide derivatives with TRPV1 antagonist activity, docking studies have been performed to understand their binding mode within the receptor. These studies have helped to rationalize the observed structure-activity relationships and guide the design of more potent antagonists. researchgate.net

In the broader context of drug discovery, docking studies have been employed to identify potential targets for various classes of compounds. For example, docking has been used to screen for inhibitors of proteases in viruses and to identify potential anticancer agents by predicting their binding to target proteins like the estrogen receptor. nih.govchemrxiv.org Given the diverse pharmacological activities observed for related compounds, it is plausible that this compound could interact with multiple molecular targets.

Proposed Biochemical Pathways of Action

Based on the observed pharmacological activities in related compounds, several biochemical pathways can be proposed as potential mechanisms of action for this compound.

For Anticonvulsant Activity: The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels (such as sodium or calcium channels) or the enhancement of GABAergic neurotransmission. mdpi.com It is possible that N-phenylpropanamide derivatives exert their anticonvulsant effects by interacting with one or more of these targets.

For Antiviral Activity: The antiviral mechanisms of small molecules can be diverse, including the inhibition of viral entry, replication, or assembly. For instance, some HIV-1 capsid inhibitors act by disrupting the function of the viral capsid protein. nih.gov The N-phenylbenzamide derivatives that inhibit enterovirus 71 may do so by interfering with a specific viral protein or a host factor required for viral replication. nih.gov

For Antiangiogenic Activity: Antiangiogenic compounds often target signaling pathways involved in the proliferation and migration of endothelial cells. mdpi.com A key pathway is the vascular endothelial growth factor (VEGF) signaling cascade. mdpi.comnih.gov The downregulation of VEGF gene expression by a related carbothioamide derivative suggests that this pathway could be a target. ugm.ac.id

For TRPV1 Antagonism: The mechanism of action for TRPV1 antagonists is the direct blockade of the ion channel, preventing its activation by stimuli such as capsaicin, heat, or protons. nih.govnih.gov This inhibition of TRPV1 prevents the influx of cations into sensory neurons, thereby blocking the transmission of pain signals. nih.gov

Interactive Data Table: Pharmacological Activities of Related N-Phenylpropanamide Derivatives

| Compound Class | Pharmacological Activity | Model System | Key Findings |

| N-phenylpropanamides with heterocyclic rings | Anticonvulsant | Maximal Electroshock (MES) test in mice | Demonstrated anticonvulsant potential of the scaffold. nih.gov |

| ((Benzyloxy)benzyl)propanamides | Anticonvulsant | MES and 6 Hz seizure models in mice | Identified potent lead molecules. semanticscholar.org |

| N-phenylbenzamides | Antiviral | In vitro against enterovirus 71 | A bromo-substituted derivative showed activity at low micromolar concentrations. nih.gov |

| 4-chloro phenyl carbothioamide indoles | Antiangiogenic | In vivo chorioallantois membrane assay and ex-vivo rat aorta ring assay | Significantly inhibited angiogenesis and downregulated VEGF gene expression. iraqijms.netugm.ac.id |

| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | TRPV1 Antagonism | Rat neuropathic pain model | Potent analgesic activity observed. nih.gov |

Environmental Behavior and Degradation Studies of 2 Chloro N 4 Fluorophenyl Propanamide

Environmental Fate Modeling and Persistence Assessment (Theoretical)

Theoretical environmental fate modeling utilizes computational tools to predict a chemical's distribution and longevity in various environmental compartments such as soil, water, and air. The persistence of 2-chloro-N-(4-fluorophenyl)propanamide is largely dictated by the stability of its chemical structure, particularly the chloro-propanamide side chain and the fluorinated phenyl ring.

The presence of halogen atoms (chlorine and fluorine) on the molecule significantly influences its environmental persistence. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the fluorophenyl group highly resistant to both biotic and abiotic degradation. Similarly, the carbon-chlorine (C-Cl) bond, while less stable than the C-F bond, contributes to the molecule's recalcitrance. The amide linkage can be susceptible to hydrolysis, but the steric hindrance and electronic effects of the adjacent halogenated groups may modulate its reactivity.

Persistence is often quantified by the predicted half-life (DT50) in different environmental matrices. While specific models for this compound are not publicly available, analogous halogenated pesticides and pharmaceuticals can have environmental half-lives ranging from months to years, suggesting a potential for significant persistence.

Table 1: Theoretical Persistence Assessment of this compound in Environmental Compartments

| Environmental Compartment | Predicted Persistence Level | Key Influencing Factors |

| Soil | Moderate to High | Adsorption to organic matter, microbial activity, soil pH. |

| Water | Moderate to High | pH-dependent hydrolysis, photolysis potential, low volatility. |

| Air | Low | Low vapor pressure suggests limited atmospheric transport. |

| Sediment | High | Strong adsorption potential, anaerobic conditions limiting degradation. |

This table is based on theoretical predictions derived from the chemical structure and behavior of analogous compounds.

Pathways of Chemical and Biological Degradation (Theoretical)

The degradation of this compound in the environment is expected to proceed through several chemical and biological pathways, including hydrolysis, photolysis, oxidation, and microbial biotransformation.

Hydrolysis is a primary chemical degradation pathway for many amide-containing compounds in aqueous environments. The stability of the amide bond in this compound is dependent on pH and temperature. Under acidic or basic conditions, the amide linkage can be cleaved, leading to the formation of 2-chloropropanoic acid and 4-fluoroaniline (B128567). Studies on analogous compounds, such as fentanyl and its derivatives, have shown that amide hydrolysis can be a significant degradation route, particularly under strongly alkaline conditions. nih.gov The rate of hydrolysis for this compound would theoretically be influenced by the electron-withdrawing nature of the fluorophenyl group.

Theoretical Hydrolytic Degradation Pathway:

Step 1 (Amide Hydrolysis): this compound + H₂O → 2-chloropropanoic acid + 4-fluoroaniline

Photolytic degradation involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation. chemrxiv.org For this compound, photolysis could proceed through several mechanisms. One potential pathway is the photodehalogenation, involving the cleavage of the C-Cl or C-F bond. nih.gov However, the C-F bond is generally more resistant to photolytic cleavage than the C-Cl bond. Another possibility is the photo-induced cleavage of the amide bond or reactions involving the aromatic ring.

Oxidative degradation, driven by reactive oxygen species (e.g., hydroxyl radicals) present in the environment, is another important transformation pathway. semanticscholar.org Oxidation can target the propanamide side chain or the aromatic ring. For instance, oxidation of the carbon atom adjacent to the nitrogen in the amide group could occur, leading to dealkylation or further transformation. semanticscholar.org Studies on the oxidative degradation of similar compounds have demonstrated that N-dealkylation and oxidation of the piperidine (B6355638) ring (a feature not present in this compound, but analogous to the propanamide side chain) are common pathways. nih.gov

Table 2: Theoretical Photolytic and Oxidative Degradation Mechanisms

| Degradation Type | Potential Mechanism | Predicted Outcome |

| Photolysis | Photodechlorination | Formation of N-(4-fluorophenyl)propanamide. |

| Amide bond cleavage | Formation of 4-fluoroaniline and propanamide radicals. | |

| Oxidation | Hydroxylation of the aromatic ring | Introduction of -OH groups on the fluorophenyl ring. |

| Oxidation of the propanamide side chain | Cleavage and formation of smaller organic acids and amides. |

This table presents theoretical pathways based on general principles of organic photochemistry and oxidation.

Microbial biotransformation is a key process in the environmental breakdown of many organic pollutants. While no specific studies exist for this compound, the theoretical susceptibility of this compound to microbial attack can be inferred from its structure. Microorganisms possess a diverse array of enzymes that can catalyze the degradation of halogenated compounds.

Potential microbial degradation pathways could include:

Dehalogenation: Reductive or oxidative removal of the chlorine atom from the propanamide side chain.

Amide Hydrolysis: Enzymatic cleavage of the amide bond, similar to chemical hydrolysis, to yield 4-fluoroaniline and 2-chloropropanoic acid.

Ring Cleavage: Degradation of the 4-fluoroaniline aromatic ring, which is generally a slower process due to the stability of the C-F bond.

The persistence of fluorinated compounds in the environment is well-documented, and microbial degradation of the fluorinated ring is often the rate-limiting step. researchgate.nettaylorfrancis.com

Theoretical Prediction of Degradation Products

Based on the degradation pathways discussed, a range of transformation products can be theoretically predicted for this compound. Identifying these products is crucial for a complete environmental risk assessment, as they may be more or less toxic and persistent than the parent compound.

Computational studies on the thermal degradation of related fluorofentanyls indicate that bond-breaking energetics can predict likely degradation fragments. chemrxiv.org Analogously, for this compound, cleavage of the amide bond and the C-Cl bond are likely primary degradation steps.

Table 3: Theoretically Predicted Degradation Products of this compound

| Degradation Pathway | Predicted Primary Products | Predicted Secondary Products |

| Hydrolysis | 4-fluoroaniline, 2-chloropropanoic acid | - |

| Photolysis | N-(4-fluorophenyl)propanamide, 4-fluorophenyl radical, chloropropanamide radical | Further fragmented and oxidized species. |

| Oxidation | Hydroxylated this compound, N-(4-fluorophenyl)formamide | Ring-opened products, smaller organic acids. |

| Microbial Biotransformation | 4-fluoroaniline, 2-chloropropanoic acid, N-(4-fluorophenyl)propanamide | Catechols (from aromatic ring cleavage), inorganic chloride. |

This table is a theoretical prediction based on the degradation of structurally similar compounds.

Advanced Analytical Methodologies for 2 Chloro N 4 Fluorophenyl Propanamide Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of components within a mixture. For 2-chloro-N-(4-fluorophenyl)propanamide, both high-performance liquid chromatography and gas chromatography are pivotal in assessing purity and isolating the compound from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of analysis. In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. pensoft.netresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity. pensoft.net A validated HPLC method provides reliable quantification of the purity of this compound and can detect trace-level impurities.

| Parameter | Typical Specification/Result | Description |

|---|---|---|

| Linearity (r²) | > 0.999 | Indicates a direct proportional relationship between concentration and detector response over a specified range. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. nih.gov |

| Precision (% RSD) | < 2.0% | Expresses the closeness of agreement among a series of measurements. nih.gov |

| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | ~0.03 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis, which can provide both qualitative and quantitative information. nist.govnist.gov

The NIST Chemistry WebBook reports a Van Den Dool and Kratz retention index of 1439 for this compound on a non-polar 5% Phenyl methyl siloxane capillary column. nist.gov The retention index is a standardized measure of a compound's elution time, which aids in its identification. The GC method involves optimizing parameters such as the oven temperature program, carrier gas flow rate, and injector temperature to achieve optimal separation from any potential impurities. mmu.ac.uk

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | mmu.ac.uk |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | mmu.ac.uk |

| Injector Temperature | 280 °C | mmu.ac.uk |

| Oven Program | Initial 100°C, ramp to 265°C | mmu.ac.uk |

| MS Interface Temp | 280 °C | mmu.ac.uk |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mmu.ac.uk |

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing precise information about the mass-to-charge ratio (m/z) of ions. This data is used to determine the molecular weight of a compound and deduce its structure through fragmentation analysis. The molecular formula of this compound is C₉H₉ClFNO, with a molecular weight of 201.625 g/mol . nist.govnist.gov

Electrospray Ionization (ESI) and Other Ionization Techniques

For compounds analyzed by LC-MS, Electrospray Ionization (ESI) is a commonly used soft ionization technique. ESI generates ions directly from a solution, typically causing minimal fragmentation, which is ideal for determining the molecular weight of the parent compound. wvu.edu When analyzed via ESI in positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. Given its monoisotopic mass, this would result in a prominent ion at an m/z value of approximately 202.

Other ionization techniques can also be employed. Electron Ionization (EI) is a hard ionization technique typically coupled with GC. It bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation, which creates a characteristic "fingerprint" mass spectrum useful for library matching and structural elucidation. nist.govnist.gov Ambient ionization techniques like Direct Analysis in Real Time (DART-MS) allow for the rapid analysis of samples in their native state with minimal preparation, offering a high-throughput screening option. nist.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for unambiguous structural confirmation. ojp.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

Drawing parallels from fragmentation studies of structurally similar N-phenylpropanamides, key fragmentation pathways for this compound can be predicted. wvu.edunih.gov A primary fragmentation would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 4-fluoroaniline (B128567) moiety and the 2-chloropropionyl moiety. The analysis of these fragments provides definitive evidence for the compound's connectivity.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| ~202 ([M+H]⁺) | ~112 | C₃H₄ClO (2-chloropropenal) | Protonated 4-fluoroaniline |

| ~91 | C₄H₄FN (4-fluorophenyl isocyanate) | Protonated 2-chloropropene |

Complementary Spectroscopic and Diffraction Methods

While chromatography and mass spectrometry are central to analysis, a complete characterization relies on complementary techniques that provide information on the molecule's three-dimensional structure and functional groups.

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. Analysis of the closely related compound 2-chloro-N-(4-fluorophenyl)acetamide reveals detailed crystallographic data, including unit cell dimensions and bond angles. nih.govresearchgate.net Similar analysis of this compound would provide precise coordinates for each atom, confirming its molecular geometry and revealing intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

| Parameter | Value (for 2-chloro-N-(4-fluorophenyl)acetamide) | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | Cc | researchgate.net |

| a (Å) | 4.7410 (9) | researchgate.net |

| b (Å) | 20.062 (4) | researchgate.net |

| c (Å) | 8.9860 (18) | researchgate.net |

| β (°) | 99.60 (3) | researchgate.net |

| Volume (ų) | 842.7 (3) | researchgate.net |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also essential.

FTIR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), C-F stretch, and C-Cl stretch. mdpi.com

NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. ¹H NMR would show distinct signals for the aromatic protons, the methine (CH) proton, and the methyl (CH₃) protons, with their chemical shifts and coupling patterns confirming the structure.

Finally, computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties like the UV absorption spectrum, complementing experimental findings. nih.gov

Polarized IR Linear-Dichroic Spectroscopy

Polarized Infrared (IR) Linear-Dichroic Spectroscopy is a specialized vibrational spectroscopy technique that provides valuable information about the orientation of specific molecular groups within a well-ordered sample, such as a crystal or a stretched polymer. By using polarized IR radiation, the technique can selectively excite vibrational modes based on their orientation relative to the polarization axis. This allows for the determination of the spatial arrangement of molecules and the conformation of different parts of a molecule.

In the context of this compound, this technique could be employed to determine the orientation of the amide group, the phenyl ring, and the propanamide backbone within a single crystal. The dichroic ratio, which is the ratio of absorbance of light polarized parallel and perpendicular to an orientation axis, can be calculated for specific vibrational bands (e.g., the N-H stretch, C=O stretch, and aromatic C-H stretches). This data would reveal the precise angles of these functional groups relative to the crystallographic axes, offering a detailed picture of the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding. While specific studies employing this technique on this compound are not prevalent in the literature, its application to similar N-aryl amides has proven effective in mapping molecular orientation.

Advanced X-ray Diffraction Refinement Techniques (e.g., SHELXL)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Advanced refinement programs like SHELXL are crucial for processing the raw diffraction data to produce a precise and reliable structural model. nih.govokstate.edu These programs refine a set of parameters, including atomic coordinates, thermal displacement parameters, and site occupancies, to achieve the best possible fit between the calculated and observed diffraction patterns. nih.govokstate.edu

While the crystal structure of this compound is not publicly available, a detailed structural analysis of the closely related compound, 2-chloro-N-(4-fluorophenyl)acetamide, provides an excellent case study for the application of these advanced refinement techniques. nih.govresearchgate.net The acetamide (B32628) differs from the propanamide by a single methylene (B1212753) group, making its structural parameters highly relevant.

The refinement of the 2-chloro-N-(4-fluorophenyl)acetamide structure was performed using the SHELXL program. nih.gov This process involves refining the crystal structure against all reflection data, which leads to statistically robust results. nih.gov Key aspects of the refinement include the treatment of hydrogen atoms, which were positioned geometrically and refined using a riding model, and the determination of the absolute structure. nih.gov

The crystal data reveals a monoclinic system, and the refinement statistics indicate a high-quality structural determination. nih.govresearchgate.net For instance, the goodness-of-fit (S) value is close to 1.00, suggesting that the model accurately represents the experimental data. nih.gov The R-factor, a measure of the agreement between the experimental and calculated structure factors, is also low, further confirming the model's accuracy. nih.gov

In the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains. nih.govresearchgate.net This type of detailed intermolecular interaction analysis is made possible by the high quality of the data obtained through advanced refinement techniques.

The following tables summarize the crystal data and refinement details for 2-chloro-N-(4-fluorophenyl)acetamide, illustrating the type of precise information that can be obtained for this compound using similar methodologies.

Crystal Data for 2-chloro-N-(4-fluorophenyl)acetamide nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇ClFNO |

| Formula Weight | 187.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7410 (9) |

| b (Å) | 20.062 (4) |

| c (Å) | 8.9860 (18) |

| β (°) | 99.60 (3) |

| Volume (ų) | 842.7 (3) |

| Z | 4 |

Data Collection and Refinement Statistics for 2-chloro-N-(4-fluorophenyl)acetamide nih.gov

| Parameter | Value |

| Radiation | Mo Kα |

| Temperature (K) | 293 (2) |

| Reflections collected | 974 |

| Independent reflections | 861 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I > 2σ(I)] | R1 = 0.046, wR2 = 0.126 |

| R indices (all data) | R1 = 0.078, wR2 = 0.141 |

| Absolute structure parameter | 0.18 (17) |

| Largest diff. peak and hole (e.Å⁻³) | 0.16 and -0.20 |

Design and Synthesis of 2 Chloro N 4 Fluorophenyl Propanamide Derivatives and Analogues

Systematic Modification Strategies for Lead Compound Optimization

These regions are often designated to better organize synthetic strategies. Drawing from methodologies applied to similar propanamide-based compounds, we can define three primary areas for modification researchgate.netnih.gov:

A-Region: The N-(4-fluorophenyl) group.

B-Region: The 2-chloropropanamide core.

B-Region Modification: The core propanamide structure offers several avenues for modification. The chlorine atom at the alpha-position is a key reactive site and can be substituted. Furthermore, the methyl group can be altered to investigate steric tolerance at the target's binding site. For instance, replacing the single methyl group with a dimethyl or a cyclopropyl (B3062369) group can provide valuable insights into the structure-activity relationship (SAR). researchgate.netnih.gov Another strategy is the synthesis of "reverse amides," which can alter the hydrogen bonding capabilities and conformational flexibility of the molecule. researchgate.netnih.gov

The following table outlines potential modifications based on these systematic strategies.

| Modification Region | Parent Structure Moiety | Potential Modifications | Objective of Modification |

| A-Region | 4-fluorophenyl | Relocate fluoro group (e.g., to 2- or 3-position) | Explore positional effects on target interaction |

| Replace fluoro with other halogens (Cl, Br) | Modulate electronic properties and lipophilicity | ||

| Introduce electron-donating groups (e.g., -CH₃, -OCH₃) | Alter electronic character and metabolic pathways | ||

| Introduce electron-withdrawing groups (e.g., -CN, -CF₃) | Enhance binding affinity through different interactions | ||

| B-Region | 2-chloropropanamide | Replace α-methyl with α,α-dimethyl | Investigate steric bulk tolerance |

| Replace α-methyl with cyclopropyl | Introduce conformational rigidity | ||

| Synthesize reverse amide isomer | Alter hydrogen bonding pattern and conformation | ||

| Replace α-chloro with other leaving groups | Modify reactivity and potential for covalent binding |